2-(Aminomethyl)benzamide chemical structure and properties
2-(Aminomethyl)benzamide chemical structure and properties
An In-Depth Technical Guide to 2-(Aminomethyl)benzamide: Structure, Properties, and Applications in PARP Inhibition Research
Introduction
2-(Aminomethyl)benzamide is a bifunctional organic molecule belonging to the benzamide class of compounds. Its structure, featuring a primary aminomethyl group and a primary amide group positioned ortho to each other on a benzene ring, makes it a versatile building block in synthetic and medicinal chemistry. The benzamide core is a well-established pharmacophore in numerous biologically active compounds, most notably in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents.
This technical guide provides a comprehensive overview of 2-(Aminomethyl)benzamide for researchers, scientists, and drug development professionals. It consolidates critical information on its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into the broader pharmacological context of benzamides as PARP inhibitors and provides detailed experimental protocols for assessing the activity of such compounds in a research setting.
Chemical Identity and Molecular Structure
The fundamental identity of a chemical compound is defined by its structure and unique identifiers, which are crucial for procurement, regulatory documentation, and database searches.
Key Identifiers
The essential identifiers for 2-(Aminomethyl)benzamide and its common hydrochloride salt form are summarized below.
| Identifier | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| CAS Number | 63056-17-7 | 1187927-15-6 | [1] |
| Molecular Formula | C₈H₁₀N₂O | C₈H₁₁ClN₂O | [1] |
| Molecular Weight | 150.18 g/mol | 186.64 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C(=C1)CN)C(=O)N | C1=CC=C(C(=C1)CN)C(=O)N.Cl | [1] |
| InChIKey | VZOQYVHEWHJIBG-UHFFFAOYSA-N | SMOLWQMCYOIZKS-UHFFFAOYSA-N |
Molecular Structure
The structure of 2-(Aminomethyl)benzamide consists of a central benzene ring substituted at the 1- and 2- positions with a carboxamide (-CONH₂) group and a methylamine (-CH₂NH₂) group, respectively. This ortho-substitution pattern allows for potential intramolecular hydrogen bonding and dictates the molecule's three-dimensional conformation and reactivity.
Caption: Chemical structure of 2-(Aminomethyl)benzamide.
Physicochemical Properties
The physical and chemical properties of a compound govern its behavior in biological and chemical systems, influencing everything from solubility in assay buffers to its absorption and distribution in vivo. While specific experimental data for 2-(Aminomethyl)benzamide is not widely published, its properties can be predicted based on its structure and data from the parent compound, benzamide.
| Property | Predicted/Reference Value | Discussion & Rationale | Source(s) |
| Appearance | White to off-white solid | Typical for small aromatic amides. | [2] |
| Melting Point | Not available (expected >130 °C) | The parent compound, benzamide, melts at 127-130 °C. The addition of a polar aminomethyl group would likely increase melting point due to stronger intermolecular forces (hydrogen bonding, dipole-dipole). | [2] |
| Boiling Point | ~323 °C (Predicted) | High boiling point is expected due to hydrogen bonding capabilities and molecular weight. Data is for the related 3-isomer. | [3] |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO) | Benzamide itself has low water solubility (~13.5 g/L). The primary amine group of 2-(aminomethyl)benzamide should increase aqueous solubility and polarity. It is expected to be soluble in polar organic solvents, which is typical for benzamides. | [2][4][5][6] |
| pKa | Not available | The molecule has two key sites: the aminomethyl group (basic, pKa ~9-10) and the amide N-H (very weakly acidic, pKa >17). The basicity of the primary amine is the most relevant property in physiological pH ranges. | [2] |
| Topological Polar Surface Area (TPSA) | 69.1 Ų | This value, calculated from the two amide and amine groups, suggests moderate cell permeability. |
Synthesis and Purification
As a chemical intermediate, reliable synthetic access to 2-(Aminomethyl)benzamide is critical. A common and industrially scalable approach involves the selective transformation of a nitrile group into a primary amide.
Proposed Synthetic Route: Hydration of 2-Cyanobenzamide
A plausible and efficient method for the synthesis of 2-(Aminomethyl)benzamide is the controlled hydration of an aminomethyl group-containing benzonitrile compound.[7] This method avoids harsh conditions that might affect the aminomethyl group.
Caption: Synthetic scheme for 2-(Aminomethyl)benzamide.
Representative Synthetic Protocol
Expertise & Experience: This protocol is based on established chemical principles for nitrile hydration. The use of hydrogen peroxide under controlled temperature and pH is a standard method to achieve high yields of the amide while minimizing hydrolysis to the carboxylic acid. The reaction temperature is kept moderate (e.g., 30-120 °C) to prevent decomposition and side reactions.[7]
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Reaction Setup : To a solution of 2-(aminomethyl)benzonitrile in an appropriate solvent mixture (e.g., water/alcohol), add a suitable catalyst (e.g., a base like sodium hydroxide).
-
Reagent Addition : Slowly add hydrogen peroxide (30% aqueous solution) to the reaction mixture while maintaining the temperature between 30-120 °C. The rate of addition is critical to control the exotherm.
-
Monitoring : Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
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Work-up and Isolation : Once the reaction is complete, cool the mixture. If the product precipitates, it can be isolated by filtration. Otherwise, an extraction with a suitable organic solvent (e.g., ethyl acetate) is performed. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
Purification : The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-(Aminomethyl)benzamide.
Trustworthiness: A self-validating protocol would involve HPLC analysis of the crude and purified material to confirm purity (>95%) and spectroscopic analysis (NMR, MS) to verify the structure of the final product against expected data.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are paramount. The following is a predicted spectroscopic profile for 2-(Aminomethyl)benzamide based on its functional groups and data from analogous structures like benzamide.[8][9][10]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.8 - 8.0 | d | 1H | Ar-H (ortho to -CONH₂) | Deshielded by the anisotropic effect of the carbonyl group. |
| ~ 7.2 - 7.6 | m | 3H | Ar-H | Complex multiplet for the remaining aromatic protons. |
| ~ 7.9 (broad) | s | 1H | -CONH₂ (one H) | Amide protons are exchangeable and often appear as broad singlets. |
| ~ 7.4 (broad) | s | 1H | -CONH₂ (one H) | The two amide protons can be non-equivalent. |
| ~ 3.8 - 4.0 | s | 2H | -CH₂- | Methylene protons adjacent to the amine and aromatic ring. |
| ~ 2.5 - 3.5 (broad) | s | 2H | -NH₂ | Amine protons are exchangeable and typically appear as a broad singlet that does not couple. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 168 - 172 | C=O (Amide) | Typical chemical shift for a primary amide carbonyl carbon. |
| ~ 135 - 140 | Ar-C (quaternary, C-CH₂) | Quaternary carbon attached to the aminomethyl group. |
| ~ 132 - 135 | Ar-C (quaternary, C-CONH₂) | Quaternary carbon attached to the amide group. |
| ~ 125 - 132 | Ar-CH | Aromatic methine carbons, with specific shifts depending on position. |
| ~ 45 - 50 | -CH₂- | Aliphatic carbon of the aminomethyl group. |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3100 | N-H Stretch (multiple bands) | -NH₂ (amine) and -CONH₂ (amide) |
| 3100 - 3000 | C-H Stretch (aromatic) | Ar-H |
| 2950 - 2850 | C-H Stretch (aliphatic) | -CH₂- |
| ~1660 | C=O Stretch (Amide I band) | Amide |
| ~1600 | N-H Bend | Amine/Amide |
| 1600, 1475 | C=C Stretch | Aromatic Ring |
Pharmacology: A PARP Inhibitor Scaffold
While the specific biological activity of 2-(Aminomethyl)benzamide is not extensively documented, its core benzamide structure is the foundational scaffold for numerous potent PARP inhibitors.[11][12] Understanding this mechanism provides the rationale for its use as a building block in drug discovery.
Mechanism of Action: PARP Inhibition
Poly (ADP-ribose) polymerases (PARP), particularly PARP1 and PARP2, are critical enzymes in the DNA damage response (DDR), primarily involved in the repair of DNA single-strand breaks (SSBs).[13]
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DNA Damage Sensing : PARP1 detects SSBs and binds to the damaged site.[13]
-
PARylation : Upon binding, PARP1 becomes catalytically active, using nicotinamide adenine dinucleotide (NAD⁺) as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[13]
-
Repair Protein Recruitment : The negatively charged PAR chains act as a scaffold, recruiting other DNA repair proteins to the site of damage to execute the repair.
-
Enzyme Release : After sufficient PARylation, PARP1 develops a negative charge, causing its electrostatic repulsion from the DNA and allowing the repair machinery access.[13]
Benzamide-based inhibitors act as competitive inhibitors, binding to the NAD⁺ pocket in the catalytic domain of PARP.[12][14] This action has two major consequences:
-
Catalytic Inhibition : It prevents the synthesis of PAR, thereby halting the recruitment of repair factors.
-
PARP Trapping : The inhibitor-bound PARP enzyme remains "trapped" on the DNA. This trapped PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication, leading to the collapse of replication forks and the formation of lethal double-strand breaks (DSBs).[14][15]
In cancer cells with defects in DSB repair pathways (e.g., mutations in BRCA1/2), the accumulation of DSBs caused by PARP inhibitors cannot be repaired, leading to cell death through a concept known as synthetic lethality .[13][14]
Caption: Mechanism of Action of Benzamide-based PARP inhibitors.
Experimental Protocols: In Vitro PARP Activity Assay
To evaluate the potential of 2-(Aminomethyl)benzamide or its derivatives as PARP inhibitors, a robust in vitro assay is essential. A fluorometric or colorimetric assay provides a quantitative measure of PARP activity.[5][7]
Principle
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated onto a microplate. The amount of incorporated biotin is then detected using a streptavidin-enzyme conjugate (like HRP) and a corresponding substrate. A decrease in signal in the presence of a test compound indicates PARP inhibition.
Workflow Diagram
Caption: Workflow for a PARP activity plate-based assay.
Detailed Step-by-Step Methodology
Trustworthiness: This protocol includes critical controls for a self-validating experiment: a positive control (no inhibitor) to define 100% enzyme activity and a negative control (no PARP enzyme) to define the background signal.
-
Reagent Preparation : Prepare assay buffer, wash buffer, activated DNA, PARP1 enzyme, biotinylated NAD⁺, and test compound stock solutions. Dissolve the test compound (e.g., 2-(Aminomethyl)benzamide) in DMSO to create a high-concentration stock (e.g., 10 mM).
-
Plate Preparation : Use a 96-well plate pre-coated with histones.
-
Reaction Mixture : In each well, add the following:
-
PARP Assay Buffer.
-
Activated DNA (to stimulate enzyme activity).
-
Desired concentration of the test compound (serially diluted from the stock). For the positive control, add an equivalent volume of DMSO. For the negative control, omit the PARP enzyme.
-
PARP1 Enzyme.
-
-
Initiate Reaction : Add the biotinylated NAD⁺ solution to all wells to start the enzymatic reaction.
-
Incubation : Incubate the plate for 1 hour at 30°C.
-
Washing : Aspirate the contents of the wells and wash 3-5 times with wash buffer to remove unreacted substrates and unbound enzyme.
-
Detection :
-
Add Streptavidin-HRP (or a similar conjugate) to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Final Wash : Wash the plate again 3-5 times with wash buffer to remove the unbound conjugate.
-
Signal Development : Add a colorimetric or fluorometric HRP substrate (e.g., TACS-Sapphire™ or TMB).
-
Data Acquisition : Read the plate on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis : Subtract the background (negative control) from all readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control (100% activity). Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
2-(Aminomethyl)benzamide is a molecule of significant interest due to its bifunctional nature and its relationship to the pharmacologically important class of PARP inhibitors. While it serves primarily as a versatile building block for the synthesis of more complex molecules, its inherent structural features provide a foundation for understanding the mechanism of PARP inhibition. This guide has provided a detailed technical overview of its structure, properties, synthesis, and analytical confirmation, alongside the broader context of its potential application in drug discovery. The inclusion of detailed experimental protocols offers a practical resource for researchers aiming to explore the synthesis and biological evaluation of novel benzamide derivatives.
References
A compiled list of references will be generated based on the cited sources.
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